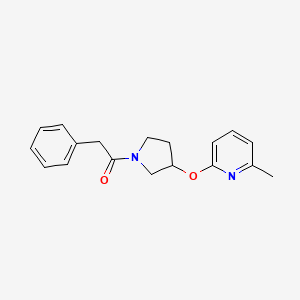

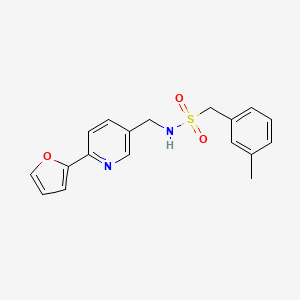

![molecular formula C17H20O2S2 B2585596 (4-Methylphenyl){3-[(4-methylphenyl)sulfinyl]propyl}oxo-lambda~4~-sulfane CAS No. 339010-89-8](/img/structure/B2585596.png)

(4-Methylphenyl){3-[(4-methylphenyl)sulfinyl]propyl}oxo-lambda~4~-sulfane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Chemiluminescence and Oxidation Studies

The study of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes reveals insights into their base-induced chemiluminescence. The oxidation of sulfanyl-substituted dioxetanes to their sulfinyl- and sulfonyl-substituted counterparts demonstrates a pathway to chemiluminescent materials, with potential applications in bioimaging and sensing technologies. The base-induced decomposition of these dioxetanes in DMSO produces light, indicating their potential as chemiluminescent probes (Watanabe et al., 2010).

Enantiomeric Resolution and Absolute Configuration

Research on enantiomeric spiro-λ4-sulfane-precursor diaryl sulfoxides highlights the importance of chiral resolution and absolute configuration determination for the development of asymmetric synthesis methods. The resolution of these enantiomers aids in understanding the stereochemical preferences and reactivity of sulfane-based compounds, which is crucial for designing stereoselective synthetic routes in pharmaceutical chemistry (Szabó et al., 1997).

Structural Characterization and Inhibition Potential

The structural characterization of disubstituted-dihydropyrimidine derivatives provides insights into their potential as dihydrofolate reductase inhibitors, which is significant for designing new antifolate drugs. These compounds' crystal packing and molecular docking simulations against the human dihydrofolate reductase enzyme suggest their applicability in medicinal chemistry for developing novel therapeutic agents (Al-Wahaibi et al., 2021).

Mechanism of Hydrolysis

The study on the mechanism of hydrolysis of diaryl(acylamino)(chloro)-λ4-sulfanes and diaryl(acylamino)sulfonium salts contributes to the understanding of sulfane-based compounds' reactivity. This research offers valuable insights into the hydrolysis processes of sulfonium salts, which could impact the development of chemical processes involving sulfane derivatives (Nagy et al., 2001).

Spin-Crossover and Crystallographic Phase Changes

The exploration of iron(II) complexes of sulfanyl-, sulfinyl-, and sulfonyl-dipyrazolylpyridine ligands reveals a subtle interplay between spin-crossover and crystallographic phase changes. These findings are pivotal for the development of spin-crossover materials with potential applications in molecular electronics and as sensors (Cook et al., 2015).

Safety and Hazards

properties

IUPAC Name |

1-methyl-4-[3-(4-methylphenyl)sulfinylpropylsulfinyl]benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O2S2/c1-14-4-8-16(9-5-14)20(18)12-3-13-21(19)17-10-6-15(2)7-11-17/h4-11H,3,12-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMAYQNLTRBBCGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)CCCS(=O)C2=CC=C(C=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

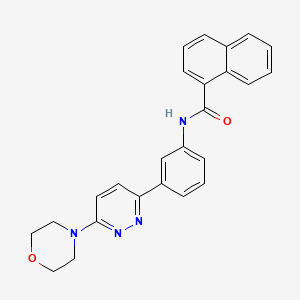

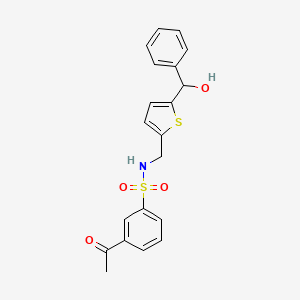

![Methyl 4-chloro-2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)benzoate](/img/structure/B2585513.png)

![2-[3-(2-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2585514.png)

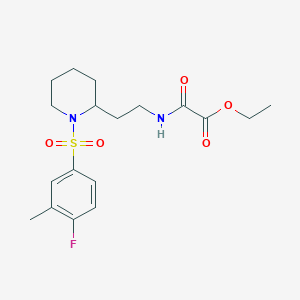

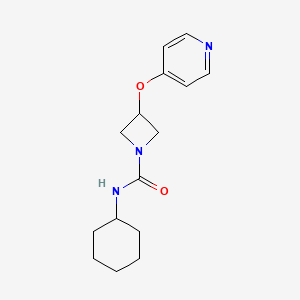

![Benzyl N-[cyclohexyl(phenylsulfonyl)methyl]-carbamate](/img/structure/B2585519.png)

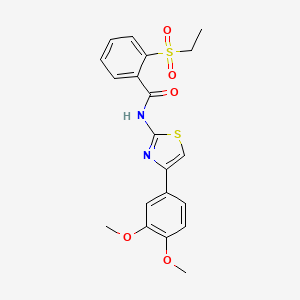

![N-(2-Morpholin-4-yl-2-thiophen-2-ylethyl)-[1,3]thiazolo[4,5-c]pyridin-2-amine](/img/structure/B2585531.png)

![N-(3,4-dichlorophenyl)-2-((3-(3,4-dichlorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2585532.png)

![N-(4-(dimethylamino)phenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2585534.png)

![3-Chloro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide](/img/structure/B2585536.png)